molecular formula C23H27NO6 B11068005 2-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

2-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B11068005
M. Wt: 413.5 g/mol
InChI Key: YVNOQYLCFXZBIS-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-METHYL-2-PROPEN-1-YL)-1-OXO-1,2,3,6,7,7A-HEXAHYDRO-3A,6-EPOXYISOINDOLE-7-CARBOXYLIC ACID is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-METHYL-2-PROPEN-1-YL)-1-OXO-1,2,3,6,7,7A-HEXAHYDRO-3A,6-EPOXYISOINDOLE-7-CARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl compounds, which undergo a series of reactions such as alkylation, cyclization, and oxidation to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability. Safety protocols and environmental considerations are also crucial in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-METHYL-2-PROPEN-1-YL)-1-OXO-1,2,3,6,7,7A-HEXAHYDRO-3A,6-EPOXYISOINDOLE-7-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-METHYL-2-PROPEN-1-YL)-1-OXO-1,2,3,6,7,7A-HEXAHYDRO-3A,6-EPOXYISOINDOLE-7-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-METHYL-2-PROPEN-1-YL)-1-OXO-1,2,3,6,7,7A-HEXAHYDRO-3A,6-EPOXYISOINDOLE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar aromatic core but different substituents.

Uniqueness

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-METHYL-2-PROPEN-1-YL)-1-OXO-1,2,3,6,7,7A-HEXAHYDRO-3A,6-EPOXYISOINDOLE-7-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its epoxy and carboxylic acid groups, in particular, provide unique sites for chemical modifications and interactions.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylprop-2-enyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C23H27NO6/c1-13(2)11-18-23-9-7-16(30-23)19(22(26)27)20(23)21(25)24(18)10-8-14-5-6-15(28-3)17(12-14)29-4/h5-7,9,12,16,18-20H,1,8,10-11H2,2-4H3,(H,26,27)

InChI Key

YVNOQYLCFXZBIS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1C23C=CC(O2)C(C3C(=O)N1CCC4=CC(=C(C=C4)OC)OC)C(=O)O

Origin of Product

United States

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